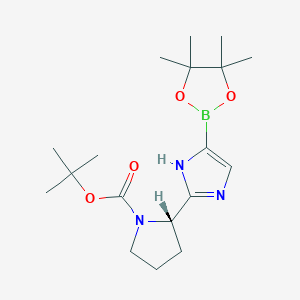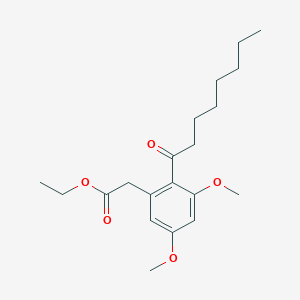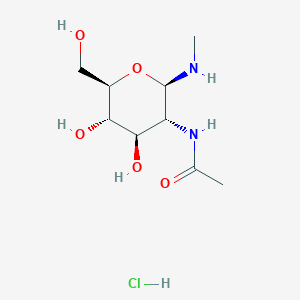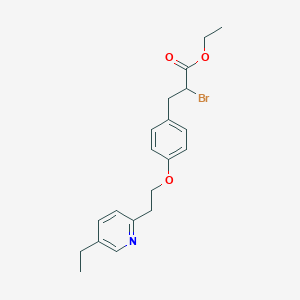
tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (S)-2-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール-2-イル)ピロリジン-1-カルボン酸エステルは、tert-ブチル基、ピロリジン環、およびボロン酸エステルを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
tert-ブチル (S)-2-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール-2-イル)ピロリジン-1-カルボン酸エステルの合成は、通常、複数のステップを伴います。
ピロリジン環の形成: ピロリジン環は、適切なアミンとカルボニル化合物を用いた環化反応によって合成できます。
イミダゾール基の導入: イミダゾール基は、アルデヒドとアミンとの縮合反応によって導入されます。
ボロン酸エステルの形成: ボロン酸エステルは、脱水条件下でボロン酸とジオールを反応させることによって形成されます。
tert-ブチル保護: tert-ブチル基は、塩基の存在下でtert-ブチルクロロホルメートを使用して導入されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を含む可能性があります。 フローマイクロリアクターシステムは、効率と持続可能性を高めるために使用できます .
化学反応の分析
反応の種類
酸化: この化合物は、特にボロン酸エステル部分で、酸化反応を受ける可能性があります。
還元: 還元反応は、イミダゾール環またはピロリジン環を標的にすることができます。
置換: この化合物は、特にtert-ブチル基で、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: ボロン酸エステルの酸化誘導体。
還元: イミダゾール環またはピロリジン環の還元形。
置換: tert-ブチル基での置換誘導体。
科学研究における用途
化学
触媒: この化合物は、特にクロスカップリング反応において、触媒反応におけるリガンドとして使用できます。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学
生体結合: ボロン酸エステル部分は、生体分子との生体結合を可能にし、生物学的プロセスの研究を促進します。
医学
創薬: この化合物のユニークな構造は、特に特定の酵素や受容体を標的とした創薬の候補となっています。
産業
材料科学: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The boronate ester moiety allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
tert-ブチル (S)-2-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール-2-イル)ピロリジン-1-カルボン酸エステルの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。ボロン酸エステル部分は、ジオールと可逆的な共有結合を形成することができ、酵素阻害や受容体モジュレーションに役立ちます。
類似化合物の比較
類似化合物
tert-ブチル (S)-2-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール-2-イル)ピロリジン-1-カルボン酸エステルアナログ: イミダゾール環またはピロリジン環に異なる置換基を持つ化合物。
ボロン酸エステル: 異なる有機基が結合したその他のボロン酸エステル。
独自性
tert-ブチル (S)-2-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール-2-イル)ピロリジン-1-カルボン酸エステルの独自性は、ボロン酸エステルとピロリジン環およびイミダゾール基の組み合わせにあり、化学、生物学、および医学におけるさまざまな用途のための汎用性の高い足場を提供しています。
類似化合物との比較
Similar Compounds
tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate analogs: Compounds with similar structures but different substituents on the imidazole or pyrrolidine rings.
Boronate Esters: Other boronate esters with different organic groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of a boronate ester with a pyrrolidine ring and an imidazole group, providing a versatile scaffold for various applications in chemistry, biology, and medicine.
特性
分子式 |
C18H30BN3O4 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)22-10-8-9-12(22)14-20-11-13(21-14)19-25-17(4,5)18(6,7)26-19/h11-12H,8-10H2,1-7H3,(H,20,21)/t12-/m0/s1 |
InChIキー |
XGQUQVGTSLSIHS-LBPRGKRZSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)


![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)

![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)



![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)


